molecular formula C11H20N2O B13158864 N-(4-Aminocyclohexyl)-2-methylbut-2-enamide

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide

Cat. No.: B13158864
M. Wt: 196.29 g/mol
InChI Key: MFDOSFWRNHMCJP-FPYGCLRLSA-N
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Description

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-aminocyclohexanone.

    Formation of the Enamide: The 4-aminocyclohexanone is reacted with 2-methylbut-2-enoyl chloride under basic conditions to form the desired enamide. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminocyclohexyl)acetamide: Similar structure but with an acetamide group instead of a butenamide.

    N-(4-Aminocyclohexyl)propionamide: Contains a propionamide group.

    N-(4-Aminocyclohexyl)butyramide: Features a butyramide group.

Uniqueness

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide is unique due to the presence of the 2-methylbut-2-enamide moiety, which imparts distinct chemical properties and potential biological activities compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(E)-N-(4-aminocyclohexyl)-2-methylbut-2-enamide

InChI

InChI=1S/C11H20N2O/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h3,9-10H,4-7,12H2,1-2H3,(H,13,14)/b8-3+

InChI Key

MFDOSFWRNHMCJP-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1CCC(CC1)N

Canonical SMILES

CC=C(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

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